molecular formula C16H17N B2396476 3-butyl-9H-carbazole CAS No. 25592-63-6

3-butyl-9H-carbazole

Cat. No.: B2396476
CAS No.: 25592-63-6
M. Wt: 223.319
InChI Key: DCBPBFDYFVMFAR-UHFFFAOYSA-N
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Description

3-butyl-9H-carbazole is an organic compound belonging to the carbazole family, which is characterized by a nitrogen-containing aromatic heterocyclic structure. Carbazoles are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various applications, including organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butyl-9H-carbazole typically involves the functionalization of the carbazole core. One common method is the Friedel-Crafts alkylation of carbazole with butyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-butyl-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butyl-9H-carbazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-butyl-9H-carbazole involves its interaction with molecular targets and pathways within cells. The compound can act as an electron donor or acceptor, facilitating electron transfer processes. This property is particularly useful in electronic devices, where it helps in charge transport and light emission. In biological systems, this compound may interact with cellular proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The butyl group at the 3 position enhances its solubility and processability, making it suitable for various industrial applications. Additionally, its ability to undergo diverse chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

3-butyl-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11,17H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBPBFDYFVMFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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